Comparative In Vitro Antioxidant Potency in DPPH Radical Scavenging Assay Against BHT Standard
Within a series of directly linked coumarin-benzimidazole hybrids (compounds 4a–e), the 6-methoxy substituted analog (4d) demonstrated superior antioxidant activity with a DPPH scavenging IC50 of 13.9 µmol/L, outperforming the standard antioxidant butylated hydroxytoluene (BHT, IC50 = 23.4 µmol/L) by a factor of 1.68-fold [1]. This represents a significant improvement over the unsubstituted coumarin analog (4a, IC50 not reported but less active than 4d) and other substitution variants (e.g., 4c, IC50 = 19.7 µmol/L) [1].
| Evidence Dimension | DPPH radical scavenging activity (IC50) |
|---|---|
| Target Compound Data | 13.9 µmol/L (Compound 4d, 6-methoxy directly linked coumarin-benzimidazole hybrid) |
| Comparator Or Baseline | Butylated hydroxytoluene (BHT): IC50 = 23.4 µmol/L; Compound 4c (analog): IC50 = 19.7 µmol/L |
| Quantified Difference | 1.68-fold lower IC50 than BHT; 1.42-fold lower IC50 than compound 4c |
| Conditions | In vitro DPPH free radical scavenging assay; concentrations not specified in abstract |
Why This Matters
A 1.68-fold potency advantage over the industry-standard antioxidant BHT supports prioritization of this 6-methoxy fused hybrid for antioxidant-dependent screening cascades, where even modest potency gains can translate into meaningful lead optimization headroom.
- [1] R. K. Arora, N. Kaur, Y. Bansal, G. Bansal. Novel coumarin-benzimidazole derivatives as antioxidants and safer anti-inflammatory agents. Acta Pharmaceutica Sinica B, 2014, 4(5), 368-375. DOI: 10.1016/j.apsb.2014.07.001 View Source
